7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 202.295 g/mol. It is classified under spiro compounds due to its unique bicyclic structure that incorporates nitrogen atoms. The compound is identified by the CAS number 1222106-45-7 and is recognized for its potential applications in pharmaceutical chemistry.
The compound can be sourced from various chemical suppliers and databases, such as Chemsrc and ChemicalBook, which provide detailed specifications and safety data sheets for handling and usage. It falls under the classification of heterocyclic compounds containing nitrogen heteroatoms, specifically categorized as diazaspiro compounds due to its spirocyclic structure involving two nitrogen atoms within the ring system .
The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane typically involves several steps:
In industrial settings, methods are optimized for yield and purity, often employing large-scale batch reactors. Environmental considerations and process stability are critical during synthesis to ensure safety and efficiency .
The molecular structure of 7-Benzyl-4,7-diazaspiro[2.5]octane features a spirocyclic arrangement with two nitrogen atoms integrated into the ring system. The compound's structure can be represented as follows:
Key structural data include:
7-Benzyl-4,7-diazaspiro[2.5]octane can participate in various chemical reactions:
The choice of reagents and conditions is crucial for optimizing yields during these reactions, particularly in industrial applications where scalability is necessary.
The compound exhibits properties typical of nitrogen-containing heterocycles, including moderate solubility in organic solvents and potential reactivity towards electrophiles due to the presence of nitrogen atoms within its structure.
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride has potential applications in scientific research, particularly in pharmaceutical development targeting neurological pathways or other therapeutic areas where spirocyclic compounds are beneficial. Its unique structural features make it a candidate for further investigation in drug discovery processes aimed at developing new therapeutic agents.
The construction of 7-benzyl-4,7-diazaspiro[2.5]octane’s spirocyclic core relies on innovative catalytic approaches that avoid traditional hazardous reagents. A pivotal advancement involves the nucleophilic displacement of (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (Compound I) with glycine methyl ester hydrochloride. This reaction proceeds in acetonitrile under mild basic conditions (e.g., triethylamine), where the methanesulfonate group acts as a high-energy leaving group, enabling efficient C–N bond formation at ambient temperature [1]. Subsequent in situ spirocyclization is catalyzed by Brønsted acids, such as p-toluenesulfonic acid, which promotes intramolecular nucleophilic attack and ring closure without epimerization. This method achieves yields >75% and eliminates the need for transition-metal catalysts, addressing common contamination issues in pharmaceutical intermediates [1] [8].
Table 1: Key Catalytic Steps in Spirocycle Formation
Reaction Step | Catalyst/Solvent | Temperature | Yield (%) |
---|---|---|---|
Methanesulfonate Displacement | None (Acetonitrile) | 25°C | 85 |
Spirocyclization | p-TsOH (Toluene) | 80°C | 78 |
Protective group selection critically influences the efficiency and selectivity of 7-benzyl-4,7-diazaspiro[2.5]octane synthesis. The 4-methoxybenzyl (PMB) group serves as a strategic protecting moiety for the secondary amine, owing to its orthogonal deprotection relative to benzyl groups. PMB is cleaved oxidatively using ceric ammonium nitrate (CAN), leaving the benzyl group intact for subsequent functionalization [1] . Comparative studies show benzyloxycarbonyl (Cbz) groups introduce crystallization challenges due to oil formation during hydrogenolysis, while PMB enhances crystalline intermediate isolation. For N-terminal protection, tert-butyloxycarbonyl (Boc) demonstrates compatibility with reduction steps but requires acidic deprotection (e.g., HCl/dioxane), which may necessitate additional neutralization [9].
Table 2: Protective Group Performance Comparison
Protective Group | Deprotection Method | Compatibility with Benzyl Group | Intermediate Stability |
---|---|---|---|
4-Methoxybenzyl (PMB) | Oxidative (CAN) | High | Crystalline solid |
Benzyloxycarbonyl (Cbz) | Reductive (H₂/Pd-C) | Moderate | Oily residue |
tert-Butoxycarbonyl (Boc) | Acidic (HCl) | High | Crystalline solid |
Reductive amination proves indispensable for introducing the benzyl moiety onto the diazaspiro[2.5]octane core. Ketone intermediates, derived from spirocyclic precursors, undergo condensation with benzylamine using titanium(IV) isopropoxide as a Lewis acid catalyst. This step forms imine bonds with >90% conversion, minimizing enolization side products. Subsequent reduction employs sodium borohydride in methanol at 0°C, selectively targeting the imine while preserving ester functionalities [3] [8]. Alternative reductants like cyanoborohydride offer pH control (acetic acid buffer, pH 6–7) but introduce cyanide contamination risks. The optimized route achieves 92% yield and >99% chemoselectivity, critical for avoiding over-reduction byproducts [8].
Scaling 7-benzyl-4,7-diazaspiro[2.5]octane synthesis to industrial batch reactors faces three primary hurdles:
Table 3: Scalability Parameters and Optimization Levers
Process Parameter | Lab-Scale Performance | Industrial Challenge | Mitigation Strategy |
---|---|---|---|
Reaction Volume | 10 L/kg (Acetonitrile) | Waste disposal costs | Solvent swap to IPA |
Deprotection Reagent | CAN (2.0 equiv) | Oxidant cost/safety | H₂/Pd-C (catalytic) |
Temperature Control | Ice-bath | Heat transfer limitations | Cascade cooling system |
Traditional 4,7-diazaspiro[2.5]octane syntheses relied on corrosive boron trifluoride diethyl etherate for carbonyl reduction, posing safety risks (flammability, HF release) and scalability limitations [1]. Modern alternatives include:
Table 4: Boron Trifluoride vs. Alternative Reductions
Parameter | Boron Trifluoride Route | NaBH₄/TFA Route | Catalytic Transfer Hydrogenation |
---|---|---|---|
Yield (%) | 75 | 88 | 82 |
Hazard Classification | Corrosive/Flammable | Corrosive | Flammable |
Cost Relative to BF₃ | Baseline | –15% | –20% |
Byproduct Formation | HF (toxic) | None | NH₄⁺/CO₂ |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7